N-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
Description
N-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with a trifluoromethyl group at position 2 and a carboxamide group at position 4. This compound is structurally analogous to kinase inhibitors and other bioactive molecules, with the trifluoromethyl group contributing to enhanced metabolic stability and lipophilicity .
Properties
Molecular Formula |
C15H10F3N3OS |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C15H10F3N3OS/c16-15(17,18)14-21-11-2-1-10(7-12(11)23-14)13(22)20-8-9-3-5-19-6-4-9/h1-7H,8H2,(H,20,22) |
InChI Key |
PIVTVXXXOYVEKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=CC=NC=C3)SC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization Protocol
-
Reactants : 2-Amino-5-carboxybenzenethiol (1.0 equiv), CF₃CN (1.2 equiv).
-
Conditions : Polyphosphoric acid (PPA) at 120–130°C for 2–4 hours.
-
Mechanism : Nucleophilic addition of the thiol group to CF₃CN forms an imidamide intermediate, followed by intramolecular cyclization to yield the benzothiazole ring.
Alternative Route: Halogen-Mediated Cyclization
Table 1: Comparative Analysis of Benzothiazole Core Synthesis
| Method | Reactants | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| CF₃CN Condensation | 2-Amino-5-carboxybenzenethiol | PPA | 72–85 | |
| Halogen-Mediated | 6-Carboxy-2-chlorobenzothiazole | CuI/DMF | 68 |
Carboxylic Acid Activation
The 6-carboxy group is activated to facilitate amide bond formation. Chlorination using oxalyl chloride or thionyl chloride is standard.
Acid Chloride Formation
-
Reactants : 2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid (1.0 equiv), oxalyl chloride (3.0 equiv).
-
Conditions : Dichloromethane (DCM) with catalytic DMF, stirred at room temperature for 6 hours.
Amide Coupling with Pyridin-4-ylmethylamine
The final step involves reacting the acid chloride with pyridin-4-ylmethylamine.
Coupling Protocol
-
Reactants : Benzothiazole acid chloride (1.0 equiv), pyridin-4-ylmethylamine (1.2 equiv).
-
Conditions : DCM with triethylamine (TEA) as a base, stirred at 0°C to room temperature for 12 hours.
-
Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine. Purification via column chromatography (SiO₂, ethyl acetate/hexane).
Alternative Coupling Agents
Table 2: Amide Coupling Efficiency
| Coupling Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| TEA | DCM | 0°C–25°C | 12 | 65–78 | |
| EDC/HOBt | DMF | 25°C | 24 | 80–85 | |
| Microwave (EDC/DMAP) | DMF | 80°C | 0.3 | 75 |
Analytical Characterization
Spectral Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (s, 1H, NH), 8.45 (d, J = 5.2 Hz, 2H, pyridine-H), 7.92–7.88 (m, 2H, benzothiazole-H), 4.75 (s, 2H, CH₂), 3.45 (q, 2H, CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 152.1 (CF₃-C), 149.8 (pyridine-C), 134.5–122.8 (aromatic-C).
-
HRMS : m/z [M+H]⁺ calcd for C₁₅H₁₁F₃N₃OS: 342.0532; found: 342.0535.
Purity Validation
Challenges and Optimizations
Regioselectivity in Benzothiazole Formation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.
Substitution: The benzothiazole core can participate in substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to methyl derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in various types of cancer, including breast and prostate cancers. For instance, research indicates that similar benzothiazole compounds exhibit IC50 values in the low micromolar range against several cancer cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Benzothiazole derivatives have demonstrated effectiveness against a range of pathogens, including bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. These pathogens are known for their resistance to multiple drugs, making new treatments imperative . The incorporation of trifluoromethyl groups is believed to enhance the antimicrobial activity by increasing membrane permeability.
Antiviral Activity
There is growing interest in the antiviral applications of compounds like N-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide. Recent reviews suggest that thiazole-based compounds can inhibit viral replication effectively, particularly against retroviruses. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can significantly enhance antiviral efficacy .
Fungicides and Herbicides
The antifungal properties of benzothiazole derivatives have led to their exploration as potential agricultural fungicides. Compounds with similar structures have been reported to be effective against various phytopathogenic fungi, suggesting that this compound may also exhibit these properties . This could provide an environmentally friendly alternative to traditional chemical fungicides.
Plant Growth Regulators
Research into plant growth regulators has identified thiazole compounds as beneficial for enhancing plant growth and yield. The application of such compounds can stimulate root development and increase resistance to environmental stressors .
Corrosion Inhibition
Recent studies have explored the use of benzothiazole-based compounds as corrosion inhibitors for metals like copper. The presence of the thiazole ring contributes to the adsorption on metal surfaces, providing protective layers that reduce corrosion rates significantly . This application is particularly relevant in industries where metal integrity is crucial.
Case Study 1: Anticancer Efficacy
A study evaluated the effectiveness of a related benzothiazole derivative against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 5.71 μM, demonstrating superior efficacy compared to standard treatments like 5-fluorouracil (IC50 6.14 μM). This highlights the potential for developing new therapeutic agents based on this scaffold .
Case Study 2: Antimicrobial Activity
In a study assessing antimicrobial activity, a series of benzothiazole derivatives were tested against resistant strains of bacteria. One derivative showed significant inhibition at concentrations as low as 0.20 μM against specific strains, underscoring the potential for these compounds in treating infections caused by multidrug-resistant organisms .
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Tyrosine Kinase Inhibitors (TKIs)
- 4-Fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide (Tunlametinib) Core Structure: Benzothiazole with carboxamide at position 5. Key Differences: Fluoro and iodoanilino substituents at positions 4 and 5, and a hydroxyethoxy terminal group instead of pyridin-4-ylmethyl. Activity: Potent tyrosine kinase inhibitor (TKI) with antineoplastic properties . Molecular Weight: ~482.3 g/mol vs. ~364.3 g/mol for the target compound.
Angiogenesis Inhibitors
- Motesanib (N-(3,3-dimethylindol-6-yl)-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide) Core Structure: Indole-pyridine hybrid. Key Differences: Indole core replaces benzothiazole; pyridinylmethylamino group differs in linkage. Activity: Targets VEGF receptors, inhibiting angiogenesis . Molecular Weight: 373.5 g/mol vs. the target compound’s ~364.3 g/mol.
Benzothiazole Derivatives with Varied Substituents
- N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide Core Structure: Benzothiazole linked to pyridazine via carboxamide. Key Differences: Methyl substituent at position 6; pyridazine replaces pyridine. Activity: Not explicitly reported, but pyridazine derivatives are common in antimicrobial and anti-inflammatory agents .
N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide
Data Tables: Structural and Pharmacological Comparisons
Table 1. Structural Features and Molecular Properties
Key Research Findings
- Trifluoromethyl Group Impact : The trifluoromethyl group in the target compound enhances hydrophobicity and metabolic stability compared to methyl or halogen substituents in analogues like ’s compound .
- Carboxamide Linkage: The pyridin-4-ylmethyl group in the target compound may improve binding to kinase ATP pockets, similar to Motesanib’s pyridinylmethylamino group .
- Database Insights : The Cambridge Structural Database (CSD) highlights the prevalence of benzothiazole derivatives in drug discovery, with trifluoromethyl groups frequently optimizing pharmacokinetics .
Biological Activity
N-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide, also known as AAL-993, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H15F3N4OS
- Molecular Weight : 392.398 g/mol
- IUPAC Name : this compound
- CAS Number : 2309310-99-2
The compound features a pyridine ring linked to a benzothiazole structure with a trifluoromethyl group, enhancing its lipophilicity and biological activity.
The mechanism of action of AAL-993 involves several biochemical interactions:
- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, facilitating cellular uptake.
- Target Interaction : The benzothiazole moiety may interact with various enzymes and receptors, modulating their activities.
- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing efficacy.
Biological Activity
Research indicates that AAL-993 exhibits a range of biological activities:
Antimicrobial Activity
AAL-993 has been investigated for its antimicrobial properties against various pathogens. In vitro studies have shown that it possesses significant inhibitory effects on bacterial strains, particularly those resistant to conventional antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that AAL-993 could serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
AAL-993 has also been evaluated for anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 8 |
| A549 (lung cancer) | 12 |
The compound's mechanism in cancer cells appears to involve apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of AAL-993 against multi-drug resistant strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with existing antibiotics, enhancing their effectiveness.
Case Study 2: Anticancer Mechanism
In another study focusing on its anticancer effects, researchers found that AAL-993 induced apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests potential therapeutic applications in breast cancer treatment.
Q & A
Q. What are the optimal synthetic routes for this compound in laboratory settings?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid with pyridin-4-ylmethanamine using coupling agents like EDCI/HOBt in DMF under nitrogen .
- Heterocycle formation : Cyclization of precursors (e.g., thioamide intermediates) under controlled pH and temperature (e.g., 60–80°C in ethanol/water) to form the benzothiazole core . Key considerations :
- Use anhydrous solvents to prevent hydrolysis of the trifluoromethyl group.
- Monitor reaction progress via TLC or HPLC to optimize yields (typically 60–85%) .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide coupling | EDCI, HOBt, DMF, RT, 12h | 78% | |
| Cyclization | K₂CO₃, EtOH/H₂O, 70°C, 6h | 65% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
